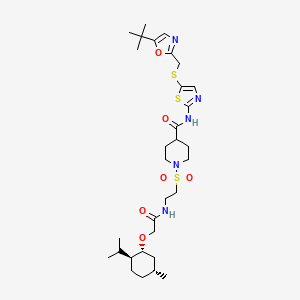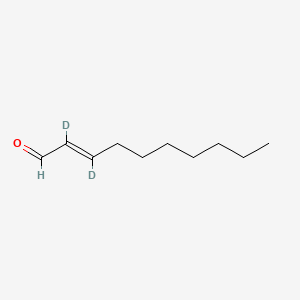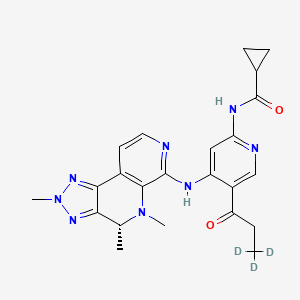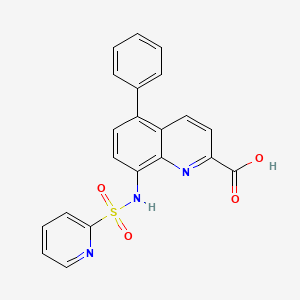![molecular formula C6H5N3S B15135851 1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazo ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the imidazo[4,5-b]pyridine core.
Aplicaciones Científicas De Investigación
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridines: Another class of related compounds with different structural arrangements.
Imidazo[4,5-c]pyridines: These compounds have a similar fused ring system but with different connectivity.
Uniqueness
1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C6H5N3S |
|---|---|
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
1,7a-dihydroimidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-4H,(H,8,10) |
Clave InChI |
KXKGFDPOPARRSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=NC(=S)N2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide](/img/structure/B15135773.png)




![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)



![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)



